molecular formula C11H20O3 B14017027 2-Hydroxyheptyl 2-methylprop-2-enoate CAS No. 54146-66-6

2-Hydroxyheptyl 2-methylprop-2-enoate

Cat. No.: B14017027
CAS No.: 54146-66-6
M. Wt: 200.27 g/mol
InChI Key: HZLWTIZAQDDERP-UHFFFAOYSA-N
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Description

2-Hydroxyheptyl 2-methylprop-2-enoate is an organic compound belonging to the family of acrylates. It is characterized by the presence of a hydroxyheptyl group attached to a 2-methylprop-2-enoate moiety. This compound is known for its versatility in various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyheptyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-hydroxyheptanol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reactants and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyheptyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(this compound), which is used in the production of coatings, adhesives, and other polymeric materials.

    Esterification: It can react with alcohols to form different esters.

    Hydrolysis: It can be hydrolyzed to yield methacrylic acid and 2-hydroxyheptanol.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.

    Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used under reflux conditions.

    Hydrolysis: Acidic or basic conditions can be employed to facilitate the hydrolysis reaction.

Major Products Formed

    Polymerization: Poly(this compound)

    Esterification: Various esters depending on the alcohol used

    Hydrolysis: Methacrylic acid and 2-hydroxyheptanol

Scientific Research Applications

2-Hydroxyheptyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: It is employed in the development of biomaterials for tissue engineering and drug delivery systems.

    Medicine: It is investigated for its potential use in medical adhesives and coatings for medical devices.

    Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.

Mechanism of Action

The mechanism of action of 2-Hydroxyheptyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. The hydroxyheptyl group provides sites for hydrogen bonding, enhancing the adhesion properties of the resulting polymers. The 2-methylprop-2-enoate moiety allows for the formation of a stable polymer backbone, contributing to the overall mechanical strength and chemical resistance of the material.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl 2-methylprop-2-enoate: Known for its use in the production of hydrogels and contact lenses.

    2-Ethylhexyl 2-methylprop-2-enoate: Used in the production of flexible and durable polymers for coatings and adhesives.

    2-Morpholinoethyl 2-methylprop-2-enoate: Employed in the synthesis of polymers with enhanced thermal stability and chemical resistance.

Uniqueness

2-Hydroxyheptyl 2-methylprop-2-enoate stands out due to its unique combination of a hydroxyheptyl group and a 2-methylprop-2-enoate moiety. This combination provides a balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications, from biomedical materials to industrial coatings.

Properties

CAS No.

54146-66-6

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

2-hydroxyheptyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H20O3/c1-4-5-6-7-10(12)8-14-11(13)9(2)3/h10,12H,2,4-8H2,1,3H3

InChI Key

HZLWTIZAQDDERP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(COC(=O)C(=C)C)O

Origin of Product

United States

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